molecular formula C16H12N2O5S B5678103 3-{1,3-dioxo-5-[(2-thienylcarbonyl)amino]-1,3-dihydro-2H-isoindol-2-yl}propanoic acid

3-{1,3-dioxo-5-[(2-thienylcarbonyl)amino]-1,3-dihydro-2H-isoindol-2-yl}propanoic acid

Cat. No. B5678103
M. Wt: 344.3 g/mol
InChI Key: VCKIFFNCEBHDOJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isoindolone derivatives, including compounds structurally related to the target molecule, often involves solvent-free methods or fusion reactions. For instance, a method was described for synthesizing a compound by fusing cis-2-[(4-methylphenyl)carbonyl]cyclohexanecarboxylic acid with 3-aminopropanoic acid, highlighting a general approach that might be applicable to our compound of interest (Csende, Jekő, & Porkoláb, 2011).

Molecular Structure Analysis

Structural elucidation techniques such as IR, EI-MS, 1H-NMR, and 13C-NMR are pivotal in confirming the molecular structure of synthesized compounds. These techniques ensure the precise determination of the compound's structure, as demonstrated in the synthesis of related isoindolone derivatives (Csende, Jekő, & Porkoláb, 2011).

Chemical Reactions and Properties

Chemical reactions involving the compound can include condensation reactions to form amides, highlighting its reactivity towards forming complex structures with potential biological activity. For instance, the synthesis of integrin antagonists through condensation of isobenzofurancarboxylic acid with β-alanine esters illustrates the compound's utility in generating biologically active molecules (Deng, Shen, & Zhong, 2003).

Physical Properties Analysis

While specific research on the physical properties of "3-{1,3-dioxo-5-[(2-thienylcarbonyl)amino]-1,3-dihydro-2H-isoindol-2-yl}propanoic acid" was not identified, similar compounds' properties, such as solubility, melting point, and stability, can be inferred from related isoindolone derivatives. These properties are crucial for understanding the compound's behavior in different environments and for potential applications in material science or pharmaceuticals.

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for further functionalization, are vital for comprehensively understanding the compound. Research on isoindolone derivatives provides insights into such properties, suggesting a broad range of chemical behaviors and potential for synthesis of diverse derivatives with varying biological activities (Csende, Jekő, & Porkoláb, 2011).

properties

IUPAC Name

3-[1,3-dioxo-5-(thiophene-2-carbonylamino)isoindol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O5S/c19-13(20)5-6-18-15(22)10-4-3-9(8-11(10)16(18)23)17-14(21)12-2-1-7-24-12/h1-4,7-8H,5-6H2,(H,17,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKIFFNCEBHDOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=CC3=C(C=C2)C(=O)N(C3=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{1,3-dioxo-5-[(2-thienylcarbonyl)amino]-1,3-dihydro-2H-isoindol-2-yl}propanoic acid

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